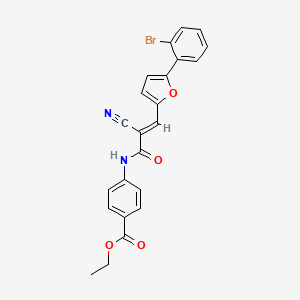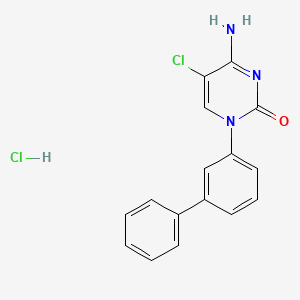
Bobcat339 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bobcat339 hydrochloride is a potent and selective cytosine-based inhibitor of the ten-eleven translocation (TET) enzyme family. It is primarily used in the field of epigenetics to study DNA methylation and gene transcription. The compound has shown significant inhibitory activity against TET1 and TET2 enzymes, with IC50 values of 33 μM and 73 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bobcat339 hydrochloride involves the following steps :
Starting Materials: 5-chlorocytosine, 3-biphenylboronic acid, copper(II) acetate monohydrate, and N,N,N’,N’-tetramethylethylenediamine (TEMED).
Reaction Conditions:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bobcat339 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups . The compound can also participate in coordination reactions with metal ions, which may influence its inhibitory activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated cytosine derivatives and boronic acids. Reaction conditions typically involve the use of copper(II) acetate as a catalyst and TEMED as a ligand.
Coordination Reactions: Metal ions such as copper(II) can coordinate with this compound, affecting its activity.
Major Products
The major product formed from the synthesis of this compound is the desired inhibitor itself. By-products may include unreacted starting materials and side products from incomplete reactions.
Scientific Research Applications
Bobcat339 hydrochloride has a wide range of scientific research applications :
Epigenetics: Used as a tool to study DNA methylation and demethylation processes by inhibiting TET enzymes.
Cancer Research: Investigated for its potential to overcome drug resistance in cancer cells, particularly in hepatocellular carcinoma (HCC) resistant to sorafenib.
Developmental Biology: Studied for its effects on oocyte maturation and early embryogenesis in pigs.
Neuroscience: Explored for its role in neural regeneration and neuroprotection.
Mechanism of Action
Bobcat339 hydrochloride exerts its effects by selectively inhibiting TET enzymes, which are involved in the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine . This inhibition leads to a decrease in DNA demethylation, affecting gene expression and cellular functions. The compound’s activity is mediated by its interaction with the active site of TET enzymes, blocking their catalytic function.
Comparison with Similar Compounds
Bobcat339 hydrochloride is unique in its selectivity for TET enzymes compared to other inhibitors . Similar compounds include:
RG108: A DNA methyltransferase inhibitor that does not selectively target TET enzymes.
SGI-1027: Another DNA methyltransferase inhibitor with broader activity.
Zebularine: A cytidine analog that inhibits DNA methylation but lacks selectivity for TET enzymes.
This compound stands out due to its specific inhibition of TET1 and TET2, making it a valuable tool for studying epigenetic regulation and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O.ClH/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11;/h1-10H,(H2,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMPKMMOPYMRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2919478.png)
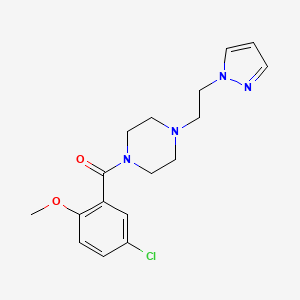

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2919483.png)

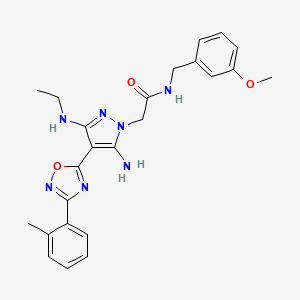

![3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)
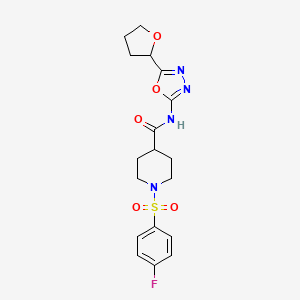
![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B2919496.png)
